![molecular formula C14H13BrN4O B2371521 (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309572-43-6](/img/structure/B2371521.png)
(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. Common reagents include azetidinone precursors and cyclizing agents under controlled temperature and pressure conditions.
Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through a nucleophilic substitution reaction. This step often requires the use of pyrimidine derivatives and suitable catalysts.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and neurodegenerative diseases. Its structure suggests potential activity as an enzyme inhibitor, which can modulate critical biological pathways.
Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For example, research indicates that derivatives of this compound may inhibit specific enzymes linked to tumor growth, thus providing a basis for further investigations into its anticancer efficacy.
The biological activity of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity and potentially affecting pathways involved in cell proliferation and survival.
- Signal Transduction Modulation : By influencing signaling pathways, this compound could alter cellular responses to external stimuli, which is crucial in cancer therapy and other treatments.
Case Study 1: Anticancer Properties
A study conducted on similar compounds demonstrated their ability to inhibit the activity of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders such as Alzheimer's disease. The findings suggest that this compound may possess similar properties due to structural similarities.
Case Study 2: Enzyme Interaction Analysis
Research focusing on the interaction between pyrimidine derivatives and specific enzymes has shown that modifications in the chemical structure can significantly affect binding affinity and inhibition rates. This highlights the importance of structural variations in optimizing the biological activity of compounds like this compound.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)propanone
Uniqueness
(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2034285-38-4, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₇BrN₄O
- Molecular Weight : 361.24 g/mol
- Structure : The compound features a bromophenyl group, a pyrimidin-2-ylamino group, and an azetidinone moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, blocking their activity.
- Signal Transduction Modulation : The compound can influence various signaling pathways, potentially affecting cellular communication and metabolism.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cancer cell proliferation. A notable example includes the inhibition of monoamine oxidase (MAO), which is linked to neurodegenerative disorders and cancer progression .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using colorimetric assays, revealing promising cytotoxic profiles against several human cancer cell lines .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.4 |
HeLa (Cervical Cancer) | 12.8 |
A549 (Lung Cancer) | 18.6 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antitumor Effects : A study involving the administration of the compound to xenograft models showed a significant reduction in tumor size compared to controls, indicating its effectiveness as an antitumor agent.
- Combination Therapy : Research has explored the synergistic effects of combining this compound with traditional chemotherapeutics like doxorubicin, resulting in enhanced cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-4-1-3-10(7-11)13(20)19-8-12(9-19)18-14-16-5-2-6-17-14/h1-7,12H,8-9H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMLAKDANYXWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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